5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole
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Overview
Description
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of an alkyl-substituted thiadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted thiadiazoles, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiadiazole ring can interact with metal ions and other cofactors, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-1,2,3-thiadiazole
- 5-(Chloromethyl)-1,2,3-thiadiazole
- 5-(Methyl)-1,2,3-thiadiazole
Uniqueness
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole is unique due to the presence of the bromomethylbutyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H11BrN2S |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
5-[2-(bromomethyl)butyl]thiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-2-6(4-8)3-7-5-9-10-11-7/h5-6H,2-4H2,1H3 |
InChI Key |
ACBBBEMEBOWFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=NS1)CBr |
Origin of Product |
United States |
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